molecular formula C23H19FN2O5S2 B2914407 N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide CAS No. 850928-57-3

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide

Cat. No.: B2914407
CAS No.: 850928-57-3
M. Wt: 486.53
InChI Key: KJUMBGPDOWYRCP-UHFFFAOYSA-N
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Description

This compound features a multi-functionalized structure comprising:

  • A 3,5-dimethylphenyl group attached to the acetamide nitrogen, contributing steric bulk and hydrophobicity.
  • A 1,3-oxazol core substituted with a sulfonyl-linked 4-fluorophenyl group and a furan-2-yl moiety.
  • A sulfanyl-acetamide bridge connecting the oxazol and aromatic groups, providing conformational flexibility.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S2/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(31-23)19-4-3-9-30-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUMBGPDOWYRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, structure-activity relationship (SAR), and biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound's chemical formula is C23H19FN2O5S2C_{23}H_{19}FN_2O_5S^2 with a molecular weight of approximately 466.54 g/mol. Its structure features a complex arrangement that includes a dimethylphenyl group, a sulfonyl group, and an oxazole ring, which are critical for its biological activity.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of similar compounds and their biological evaluations. For instance, derivatives of oxazole have shown promising results in anticancer assays. The introduction of electron-donating groups (EDGs) has been associated with enhanced biological activity, while electron-withdrawing groups (EWGs) typically reduce potency .

A notable study demonstrated that modifications to the oxazole structure could significantly affect its cytotoxic properties against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to correlate with increased activity .

Anticancer Activity

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutic agents .
    • Flow cytometry analyses revealed that the compound induced cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts cellular proliferation pathways .
  • Mechanism of Action :
    • The compound's mechanism appears to involve the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells. This suggests that it may promote programmed cell death in cancerous cells .

Selectivity and Toxicity

Preliminary assessments indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells at similar concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Selectivity
MCF-70.65Apoptosis via p53 activationHigh
HeLa2.41Cell cycle arrestModerate
PANC-11.47ApoptosisHigh

Case Studies

  • Study on Oxazole Derivatives : A comprehensive study explored various oxazole derivatives where modifications led to enhanced anticancer properties. The findings highlighted that compounds similar to this compound showed promising results in preclinical trials .
  • Comparative Analysis : Another investigation compared this compound with known anticancer agents, revealing that it performed comparably or better than some established treatments in terms of efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following analogs share the acetamide-sulfanyl-heterocyclic backbone but differ in substituents and heterocyclic cores, influencing their physicochemical and biological properties:

Compound Name Aromatic Substituent Heterocyclic Core Key Functional Groups Reported Applications
Target Compound 3,5-Dimethylphenyl 1,3-Oxazol 4-Fluorophenyl sulfonyl, furan-2-yl Not explicitly stated
N-(3,5-Dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 3,5-Dimethoxyphenyl 1,2,4-Triazol 4-Methylphenyl, pyridinyl Intermediate in heterocyclic synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl None Methylsulfonyl Precursor for sulfur-containing heterocycles
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-Difluorophenyl 1,2,4-Triazol 4-Chlorophenyl, 4-methylphenyl Not specified

Key Structural and Functional Differences

Aromatic Substituents
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl sulfonyl group in the target compound contrasts with the nitro group in ’s analog, which may reduce electrophilicity and improve metabolic stability .
Heterocyclic Cores
  • 1,3-Oxazol vs. Triazoles often exhibit stronger metal-coordination capacity, which is absent in the oxazol-based target .
Sulfonyl vs. Sulfanyl Linkages
  • The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl-linked analogs (e.g., ), which may influence solubility and target affinity .

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